molecular formula C7H7ClN2O B14786370 2-Chloro-5-methylnicotinaldehyde oxime

2-Chloro-5-methylnicotinaldehyde oxime

Cat. No.: B14786370
M. Wt: 170.59 g/mol
InChI Key: MGXHHVLUUMAQPZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methylnicotinaldehyde oxime is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a derivative of nicotinaldehyde and is characterized by the presence of a chloro group at the 2-position and a methyl group at the 5-position on the pyridine ring, along with an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylnicotinaldehyde oxime typically involves the reaction of 2-chloro-5-methylnicotinaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylnicotinaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methylnicotinaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylnicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methyl groups on the pyridine ring can also affect the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde oxime
  • 4-Chloronicotinaldehyde oxime
  • 2-Methoxy-5-methylnicotinaldehyde

Uniqueness

2-Chloro-5-methylnicotinaldehyde oxime is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups, along with the oxime functionality, makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3

InChI Key

MGXHHVLUUMAQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=NO

Origin of Product

United States

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